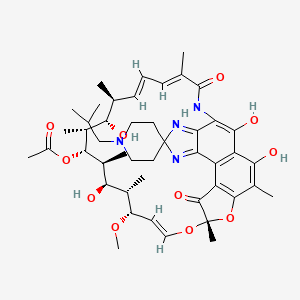

25-O-Deacetyl-23-O-acetyl Rifabutin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

25-O-Deacetyl-23-O-acetyl Rifabutin is a useful research compound. Its molecular formula is C₄₆H₆₂N₄O₁₁ and its molecular weight is 847. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity and Therapeutic Efficacy

Rifabutin, a derivative of rifamycin S, demonstrates significant antimicrobial activity against mycobacteria, including Mycobacterium avium and M. intracellulare, also known as Mycobacterium avium-intracellulare complex (MAC). It is the only drug to have shown a significant reduction in the incidence of disseminated MAC infection when administered prophylactically to patients with AIDS. These insights suggest that derivatives like "25-O-Deacetyl-23-O-acetyl Rifabutin" could potentially share similar antimicrobial properties or contribute to the development of effective treatment regimens against mycobacterial infections (Brogden & Fitton, 1994).

Pharmacokinetics and Drug Interaction

The pharmacokinetic properties of rifabutin and its interaction with other drugs, particularly through the induction of cytochrome P450 isoenzymes, are crucial for understanding its therapeutic potential and safety profile. The metabolism of rifabutin, possibly including its derivatives like "this compound," involves cytochrome P450 (CYP) isoenzymes, which can impact drug levels and risk of toxicity. This is particularly relevant in the context of drug-resistant Acinetobacter infections, where rifabutin has shown promise as a potential therapy (Phillips et al., 2020).

Acetylation/Deacetylation in Drug Action

The processes of lysine acetylation and deacetylation, regulated by histone acetyltransferases (HATs) and histone deacetylases (HDACs), are significant in signal transmission, cellular metabolism, and the genesis and development of malignancies. These mechanisms also have implications for cancer immunotherapy, suggesting a potential research avenue for "this compound" in modulating immune responses or in combination with other therapeutic strategies (Ding et al., 2022).

Wirkmechanismus

Target of Action

The primary target of 25-O-Deacetyl-23-O-acetyl Rifabutin, a derivative of Rifabutin , is the DNA-dependent RNA polymerase in susceptible cells . This enzyme plays a crucial role in the transcription process, where it catalyzes the synthesis of RNA from DNA.

Mode of Action

This compound interacts with the bacterial RNA polymerase, leading to the inhibition of RNA synthesis . This interaction specifically inhibits the bacterial enzyme without affecting the mammalian counterpart . The inhibition of RNA synthesis ultimately leads to cell death .

Biochemical Pathways

The compound’s interaction with the bacterial RNA polymerase disrupts the normal biochemical pathways of the bacteria. By inhibiting RNA synthesis, the compound prevents the production of essential proteins, thereby halting the growth and proliferation of the bacteria .

Pharmacokinetics

This metabolite has antimicrobial activity equivalent to the parent drug and contributes to less than 10% of the antimicrobial activity . The compound is excreted in urine (53% as metabolites) and feces (30%) .

Result of Action

The result of the action of this compound is the suppression of bacterial growth and proliferation. By inhibiting RNA synthesis, the compound prevents the bacteria from producing essential proteins, leading to cell death .

Safety and Hazards

Eigenschaften

IUPAC Name |

[(7S,9E,11S,12S,13R,14S,15R,16R,17S,18S,19E,21E)-2,13,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-15-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H62N4O11/c1-22(2)21-50-18-16-46(17-19-50)48-34-31-32-39(54)28(8)42-33(31)43(56)45(10,61-42)59-20-15-30(58-11)25(5)38(53)27(7)41(60-29(9)51)26(6)37(52)23(3)13-12-14-24(4)44(57)47-36(40(32)55)35(34)49-46/h12-15,20,22-23,25-27,30,37-38,41,52-55H,16-19,21H2,1-11H3,(H,47,57)/b13-12+,20-15+,24-14+/t23-,25+,26+,27-,30-,37-,38+,41+,45-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSDGNRUPMMCJEF-BAMAYBLUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)OC(=O)C)C)O)C)OC)C)C5=NC6(CCN(CC6)CC(C)C)N=C25)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C=C(/C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)OC(=O)C)C)O)C)OC)C)C5=NC6(CCN(CC6)CC(C)C)N=C25)O)\C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H62N4O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747424 |

Source

|

| Record name | PUBCHEM_71315215 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

847.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242076-43-2 |

Source

|

| Record name | PUBCHEM_71315215 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[5-Acetamido-6-hydroxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate](/img/structure/B1147224.png)

![2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B1147229.png)

![(1S,2S,4R)-4-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol](/img/structure/B1147237.png)